5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A member of the class of furans with similar structural features.
2-[(E)-5-(3-Furyl)-2-methyl-2-pentenyl]-4-methylfuran: Another furan derivative with comparable functional groups.
Uniqueness
5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H28N2O6/c1-3-31-18-6-4-5-17(15-18)21-20(22(27)19-8-7-16(2)32-19)23(28)24(29)26(21)10-9-25-11-13-30-14-12-25/h4-8,15,21,28H,3,9-14H2,1-2H3 |
InChI Key |
GTXKSZOMXBALCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
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